![molecular formula C19H12Cl2N4OS B2631167 3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-72-1](/img/structure/B2631167.png)
3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as amino, dichlorophenyl, pyridinyl, and carboxamide, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the dichlorophenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the pyridinyl group: Pyridine derivatives can be introduced through nucleophilic substitution or other suitable methods.
Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinyl groups, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (amines, alcohols), or electrophiles (alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Case Study: Efficacy Against Lung Cancer
A detailed examination involving A-549 lung cancer cells showed that the compound significantly reduced cell viability when used in combination with doxorubicin. The half-maximal inhibitory concentration (GI50) values indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin by factors ranging from 2.5 to 2.6 depending on concentrations used .
Insecticidal Properties
This compound has also been explored for its insecticidal properties. A patent highlights its effectiveness in controlling various insect pests, suggesting that derivatives based on this structure can be developed into agricultural pesticides . The mechanism involves disrupting metabolic pathways in insects, similar to its action in cancer cells.
Pharmacological Insights
The compound has been identified as a potential therapeutic agent due to its ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various malignancies. This inhibition could lead to reduced tumor growth and proliferation in cancers associated with PI3K signaling pathways .
Data Table: Summary of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Anticancer Activity | Inhibition of MCT1 | Enhanced efficacy of doxorubicin in A-549 cells |
Insecticidal Properties | Disruption of metabolic pathways | Effective against multiple insect pests |
Therapeutic Potential | Inhibition of PI3K | Potential for use in treating malignancies |
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
Thienopyridines: Compounds like clopidogrel and prasugrel, which are known for their antiplatelet activity.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups, which may exhibit comparable biological activities.
Uniqueness
The uniqueness of 3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. A notable study reported that it significantly reduced the cancer stem cell (CSC) fraction in breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and altered the metabolic profiles of these cells, shifting lipid metabolism towards glucose metabolism.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects on both MDA-MB-231 and MCF-7 cells, with a higher potency observed in MDA-MB-231 cells.
- Mechanism : The treatment led to a decrease in specific glycosphingolipids (GSLs) associated with CSCs, indicating a potential mechanism for its anticancer effects.
- Metabolic Profiling : Metabolomic analysis identified changes in glycolysis and pyruvate metabolism as significant pathways affected by the treatment .
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory properties. Studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
In Vitro Studies:
- COX Inhibition : The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. It showed significant inhibition comparable to established anti-inflammatory drugs like indomethacin.
- ED50 Values : The effective dose (ED50) values for the compound were calculated to be lower than that of traditional anti-inflammatory agents, suggesting enhanced potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[2,3-b]pyridine scaffold can enhance its potency and selectivity.
Observations:
- Substituents : The presence of electron-withdrawing groups like dichlorophenyl at position 2 enhances anticancer activity.
- Pyridine Ring Influence : Variations in the pyridine ring structure significantly affect both anticancer and anti-inflammatory activities.
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a 40% reduction in CSCs within 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a 50% reduction in inflammation compared to control groups.
特性
IUPAC Name |
3-amino-N-(2,6-dichlorophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-12-4-1-5-13(21)16(12)25-18(26)17-15(22)11-6-7-14(24-19(11)27-17)10-3-2-8-23-9-10/h1-9H,22H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOBUJKGFFXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。